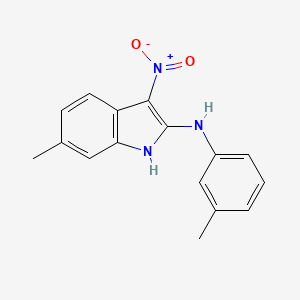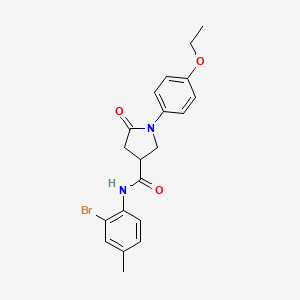
6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine
Descripción general
Descripción
6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine, also known as MNPA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MNPA is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine is not fully understood, but it is believed to act as a partial agonist or antagonist at the 5-HT2A receptor. This receptor plays a crucial role in regulating various physiological and behavioral processes, including mood, cognition, and perception. By modulating the activity of this receptor, 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine can potentially alter these processes, leading to therapeutic effects.
Biochemical and Physiological Effects:
6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, in various brain regions. 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine has also been found to alter the activity of various signaling pathways, including the MAPK/ERK and AKT/GSK-3β pathways, which are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine has several advantages as a research tool in the laboratory. It is a highly selective and potent ligand for the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine has some limitations as well. It is a relatively new compound, and its pharmacological properties are not fully understood. Furthermore, its synthesis is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine. One area of interest is the development of 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine-based drugs for the treatment of various psychiatric and neurological disorders. Another area of interest is the study of the molecular mechanisms underlying the pharmacological effects of 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine. This could involve the use of various techniques, including molecular modeling, crystallography, and electrophysiology. Finally, 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine could be used as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes, including learning and memory, addiction, and neurodegeneration.
In conclusion, 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine is a novel chemical compound with potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its potent binding affinity and selectivity towards the 5-HT2A receptor make it a promising candidate for the development of novel drugs for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the pharmacological properties of 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine and its potential as a research tool and therapeutic agent.
Aplicaciones Científicas De Investigación
6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent binding affinity and selectivity towards serotonin receptors, particularly the 5-HT2A receptor. This makes 6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine a promising candidate for the development of novel drugs for the treatment of various psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
6-methyl-N-(3-methylphenyl)-3-nitro-1H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-4-3-5-12(8-10)17-16-15(19(20)21)13-7-6-11(2)9-14(13)18-16/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSZXBSPAOUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C3=C(N2)C=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088985.png)

![3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089013.png)
![N-(2-methoxy-5-nitrophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4089022.png)
![5-(3-fluorophenyl)-2-(3-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4089037.png)
![1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4089038.png)
![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4089040.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4089041.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4089047.png)
![4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4089052.png)
![2-[(2-fluorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4089057.png)

![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2-nitro-phenyl)-benzenesulfonamide](/img/structure/B4089089.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4089094.png)